Acetic acid, (acetylthio)-

Description

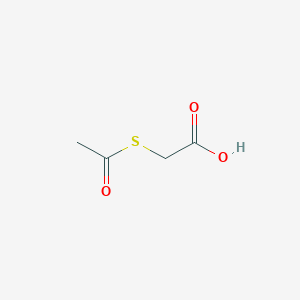

Structure

3D Structure

Properties

IUPAC Name |

2-acetylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBWDKUBOZHGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061587 | |

| Record name | Acetic acid, (acetylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-93-8 | |

| Record name | (Acetylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(acetylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(acetylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (acetylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (acetylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Acetylthio)acetic Acid

This guide provides a comprehensive overview of the primary synthetic routes to (acetylthio)acetic acid, a valuable reagent in chemical synthesis, particularly in the fields of drug discovery and peptide chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the core principles, mechanistic underpinnings, and practical execution of these synthetic methods.

Introduction: The Significance of (Acetylthio)acetic Acid

(Acetylthio)acetic acid, also known as S-acetylthioglycolic acid, is a versatile bifunctional molecule containing both a carboxylic acid and a thioester. Its primary utility lies in its role as a protected form of thioglycolic acid. The acetyl group serves as a stable protecting group for the thiol functionality, which can be readily deprotected under mild conditions to reveal the reactive free thiol. This property makes (acetylthio)acetic acid an indispensable tool for the introduction of thiol groups into more complex molecules, a common strategy in the development of pharmaceuticals and bioactive peptides.[1] The ability to controllably unmask a thiol is crucial in bioconjugation, surface modification, and the synthesis of molecules with specific biological activities.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic strategies dominate the preparation of (acetylthio)acetic acid. The first is a nucleophilic substitution reaction involving a haloacetate and a thioacetate salt. The second approach is the direct acylation of thioglycolic acid. The choice between these methods often depends on the availability of starting materials, desired scale, and purity requirements.

| Synthesis Method | Key Reagents | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |

| Method 1: Nucleophilic Substitution | Sodium chloroacetate, Potassium thioacetate | Aqueous or polar aprotic solvent, Room temperature to moderate heating | Good to High | Readily available starting materials, straightforward procedure. | Potential for side reactions if conditions are not optimized. |

| Method 2: Acylation of Thioglycolic Acid | Thioglycolic acid, Acetic anhydride | Pyridine (catalyst/solvent), 0°C to room temperature | High | High atom economy, direct formation of the desired product. | Thioglycolic acid has a strong, unpleasant odor; requires careful handling. |

Method 1: Nucleophilic Substitution Route

This method relies on the classic Williamson ether synthesis principle, extended to the formation of a thioether linkage. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanistic Insights

The thioacetate anion (CH₃COS⁻), generated from potassium thioacetate, is a potent nucleophile. It attacks the electrophilic carbon atom of the chloroacetate anion, displacing the chloride leaving group. The reaction is typically carried out in a polar solvent that can solvate the ionic species and facilitate the nucleophilic attack.

Caption: SN2 mechanism for the synthesis of (acetylthio)acetic acid.

Detailed Experimental Protocol

Materials:

-

Sodium chloroacetate

-

Potassium thioacetate[2]

-

Water (distilled or deionized)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium chloroacetate (1.0 equivalent) in water.

-

To this solution, add potassium thioacetate (1.05 equivalents) portion-wise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (acetylthio)acetic acid.

-

The crude product can be further purified by vacuum distillation or recrystallization.

Method 2: Acylation of Thioglycolic Acid

This method involves the direct S-acetylation of thioglycolic acid using acetic anhydride. The reaction is typically catalyzed by a base, such as pyridine, which also serves as the solvent.

Mechanistic Insights

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the sulfur atom of thioglycolic acid acts as the nucleophile, attacking one of the carbonyl carbons of acetic anhydride. Pyridine facilitates the reaction by acting as a base to deprotonate the thiol, increasing its nucleophilicity, and also by activating the acetic anhydride. The tetrahedral intermediate then collapses, eliminating acetate as a leaving group to form the thioester product.[3]

Caption: Nucleophilic acyl substitution mechanism for the S-acetylation of thioglycolic acid.

Detailed Experimental Protocol

Materials:

-

Thioglycolic acid[4]

-

Acetic anhydride

-

Pyridine (dry)

-

Toluene

-

Dichloromethane or Ethyl acetate

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve thioglycolic acid (1.0 equivalent) in dry pyridine (2–10 mL/mmol).[2]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.5–2.0 equivalents) to the solution.[2]

-

Allow the reaction mixture to stir at room temperature until the starting material is completely consumed, as monitored by TLC.

-

Quench the reaction by adding dry methanol.

-

Co-evaporate the reaction mixture with toluene to remove pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated aqueous sodium bicarbonate, and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization.

Purification of (Acetylthio)acetic Acid

High purity (acetylthio)acetic acid is often required for applications in drug development and peptide synthesis. The two most common purification methods are vacuum distillation and recrystallization.

Vacuum Distillation

(Acetylthio)acetic acid is a liquid at room temperature and can be purified by distillation under reduced pressure to avoid decomposition at its atmospheric boiling point.

Protocol for Vacuum Distillation:

-

Set up a standard vacuum distillation apparatus.

-

Place the crude (acetylthio)acetic acid in the distillation flask with a magnetic stir bar.

-

Slowly reduce the pressure using a vacuum pump.

-

Gradually heat the distillation flask in an oil bath.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of acetic acid is significantly reduced under vacuum, and a similar trend is expected for (acetylthio)acetic acid.[5] For example, acetic acid boils at 118°C at atmospheric pressure, but this can be lowered to around 50°C at approximately 57 mmHg.[6]

-

It is advisable to perform a small-scale distillation first to determine the optimal conditions.

Recrystallization

If the crude product is a solid or can be induced to crystallize, recrystallization is an effective purification method. A common solvent system for recrystallization of moderately polar organic compounds is a mixture of ethyl acetate and a non-polar solvent like hexane.[7]

Protocol for Recrystallization:

-

Dissolve the crude (acetylthio)acetic acid in a minimal amount of hot ethyl acetate.

-

If any insoluble impurities are present, perform a hot filtration.

-

Slowly add hexane to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

-

Dry the crystals under vacuum.

Applications in Drug Development and Peptide Synthesis

(Acetylthio)acetic acid is a key reagent for introducing a protected thiol group into a molecule. In peptide synthesis, it can be coupled to the N-terminus of a peptide or a side chain of an amino acid (e.g., lysine) using standard peptide coupling reagents.[8] The acetyl group can then be selectively removed to generate a free thiol, which can be used for various purposes, including:

-

Cyclization: Formation of disulfide bridges to create cyclic peptides with constrained conformations.

-

Bioconjugation: Attachment of the peptide to other molecules, such as proteins, labels, or surfaces.

-

Drug Delivery: Modification of peptides to improve their pharmacokinetic properties.

The deprotection of the acetyl group is typically achieved under mild basic conditions, for example, by treatment with a solution of sodium hydroxide in ethanol, followed by neutralization.

Conclusion

The synthesis of (acetylthio)acetic acid can be reliably achieved through two primary methods: nucleophilic substitution and acylation of thioglycolic acid. Both methods offer high yields and are amenable to scale-up. The choice of method will depend on the specific requirements of the synthesis and the available resources. Proper purification by vacuum distillation or recrystallization is crucial to obtain high-purity material suitable for demanding applications in drug discovery and peptide synthesis. The ability to introduce a protected thiol group makes (acetylthio)acetic acid a valuable and versatile tool for the modern synthetic chemist.

References

- 1. ijraset.com [ijraset.com]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 5. gauthmath.com [gauthmath.com]

- 6. echemi.com [echemi.com]

- 7. reddit.com [reddit.com]

- 8. lifetein.com [lifetein.com]

An In-depth Technical Guide to S-Acetylthioglycolic Acid: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetylthioglycolic acid is a pivotal reagent in the field of bioconjugation and drug development. Its unique structure, featuring a protected thiol group in the form of a thioester, allows for the strategic introduction of sulfhydryl functionalities into biomolecules. This guide provides a comprehensive overview of S-Acetylthioglycolic acid, its physicochemical properties, synthesis, and detailed protocols for its application in modifying proteins and other macromolecules.

Structural Formula

The structural formula for S-Acetylthioglycolic acid is presented below. The key features are a carboxylic acid group and an S-acetyl protected thiol group.

Chemical Structure of S-Acetylthioglycolic Acid

Caption: Chemical structure of S-Acetylthioglycolic acid.

Physicochemical Properties

A summary of the key physicochemical properties of S-Acetylthioglycolic acid is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1190-93-8 | [1] |

| Molecular Formula | C4H6O3S | [1] |

| Molecular Weight | 134.15 g/mol | [1] |

| Form | Liquid | [1] |

| Density | 1.298 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.506 | [1] |

| SMILES | CC(=O)SCC(O)=O | [1] |

| InChI Key | QSBWDKUBOZHGOU-UHFFFAOYSA-N | [1] |

Synthesis of S-Acetylthioglycolic Acid

The synthesis of S-Acetylthioglycolic acid is typically achieved through the acetylation of thioglycolic acid. A general laboratory-scale synthesis protocol is described below.

Experimental Protocol: Synthesis of S-Acetylthioglycolic Acid

Materials:

-

Thioglycolic acid

-

Acetic anhydride

-

Pyridine (optional, as a catalyst)

-

Dichloromethane (or other suitable organic solvent)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve thioglycolic acid in a suitable anhydrous organic solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the organic solvent.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude S-Acetylthioglycolic acid.

-

The product can be further purified by distillation or chromatography if necessary.

Application in Bioconjugation: Thiolation of Proteins

A primary application of S-Acetylthioglycolic acid is in the thiolation of proteins and other biomolecules. For this purpose, it is commonly activated as an N-hydroxysuccinimide (NHS) ester, forming S-Acetylthioglycolic acid N-hydroxysuccinimide ester (SATA).[2][3] This reagent reacts with primary amines (e.g., lysine residues and the N-terminus of proteins) to introduce a protected sulfhydryl group. The subsequent deprotection of the acetyl group unmasks the reactive thiol.

Experimental Protocol: Protein Modification with SATA and Deprotection

This protocol is divided into two stages: the modification of the protein with SATA and the subsequent deprotection to generate a free sulfhydryl group.[4][5]

Part 1: Protein Modification with S-Acetylthioglycolic acid N-hydroxysuccinimide ester (SATA)

Materials:

-

Protein to be modified

-

S-Acetylthioglycolic acid N-hydroxysuccinimide ester (SATA)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5

-

Desalting column or dialysis equipment

Procedure:

-

Dissolve the protein to be modified in the Reaction Buffer to a concentration of 2-10 mg/mL.[5]

-

Immediately before use, prepare a stock solution of SATA (e.g., 5-10 mg/mL) in DMSO or DMF.[4]

-

Add a 5- to 20-fold molar excess of the SATA stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[4]

-

Remove the excess, unreacted SATA and by-products by desalting gel filtration or dialysis against the Reaction Buffer.

Part 2: Deprotection of the Acetyl Group

Materials:

-

SATA-modified protein

-

Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5[5]

-

Desalting column or dialysis equipment

-

Reaction Buffer containing 5-10 mM EDTA

Procedure:

-

To the solution of SATA-modified protein, add the Deacetylation Solution. A common ratio is 1 part Deacetylation Solution to 10 parts protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature.[5]

-

Remove the hydroxylamine and other small molecules by desalting gel filtration or dialysis against the Reaction Buffer containing 5-10 mM EDTA. The presence of EDTA is crucial to chelate metal ions that can catalyze the oxidation of the newly formed sulfhydryl groups.[4]

-

The resulting protein with a free sulfhydryl group is now ready for subsequent conjugation reactions.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for protein thiolation using SATA and the logical relationship of the chemical transformations.

Caption: Experimental workflow for protein thiolation using SATA.

Caption: Chemical transformation pathway for protein thiolation.

Conclusion

S-Acetylthioglycolic acid and its activated derivatives, such as SATA, are indispensable tools for the site-specific modification of proteins and other biomolecules. The ability to introduce a protected thiol group, which can be deprotected under mild conditions, provides a versatile handle for a wide range of applications in drug delivery, diagnostics, and fundamental research. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this important chemical entity in their work.

References

- 1. 2-(Acetylthio)acetic acid = 90 1190-93-8 [sigmaaldrich.com]

- 2. S-アセチルチオグリコール酸 N-ヒドロキシスクシンイミドエステル ≥95% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. S-Acetylthioglycolic acid N-hydroxysuccinimide ester | Krackeler Scientific, Inc. [krackeler.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to Acetic acid, (acetylthio)- (CAS 1190-93-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetic acid, (acetylthio)-, also known as S-Acetylthioglycolic acid, is a sulfur-containing organic compound with the CAS number 1190-93-8. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a chemical intermediate. Due to the limited publicly available data on its specific biological activities, this guide also discusses the known biological effects of its parent compound, thioglycolic acid, and its widely used derivative, N-Succinimidyl-S-acetylthioacetate (SATA), to provide a relevant biological context. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Acetic acid, (acetylthio)- is a liquid at room temperature with a characteristic odor. Its chemical structure features a carboxylic acid group and a thioester group. The thioester linkage provides a protected form of a thiol, which can be deprotected under specific conditions to reveal a reactive sulfhydryl group.

| Property | Value | Source(s) |

| CAS Number | 1190-93-8 | [1] |

| Molecular Formula | C₄H₆O₃S | [1] |

| Molecular Weight | 134.15 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.298 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.506 | [1] |

| Synonyms | S-Acetylthioglycolic acid, 2-(Acetylthio)acetic acid, Acetylmercaptoacetic acid | [1] |

| SMILES | CC(=O)SCC(=O)O | [1] |

| InChI | 1S/C4H6O3S/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7) | [1] |

| InChI Key | QSBWDKUBOZHGOU-UHFFFAOYSA-N | [1] |

Synthesis

General Synthetic Pathway

The reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the electrophilic carbonyl carbon of the acetylating agent.

References

A Technical Guide to 2-(Acetylthio)acetic Acid and its Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetylthio)acetic acid, with the IUPAC name 2-acetylsulfanylacetic acid , is an organosulfur compound that serves as a valuable reagent in chemical synthesis and bioconjugation.[1][2] While important in its own right, its N-hydroxysuccinimide (NHS) ester derivative, N-Succinimidyl S-acetylthioacetate (SATA), is more prominently featured in drug development and research applications.[3][4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(acetylthio)acetic acid, with a particular focus on the utility of SATA in modifying proteins and other biomolecules.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(acetylthio)acetic acid and its widely used derivative, SATA, is presented below. This data is crucial for understanding their reactivity, solubility, and handling in experimental settings.

| Property | 2-(Acetylthio)acetic acid | N-Succinimidyl S-acetylthioacetate (SATA) |

| Synonyms | S-Acetylthioglycolic acid, (Acetylthio)acetic acid | S-Acetylthioacetic acid-N-hydroxysuccinimide ester, SATA |

| CAS Number | 1190-93-8[1] | 76931-93-6[3][4] |

| Molecular Formula | C4H6O3S[1] | C8H9NO5S[3][4] |

| Molecular Weight | 134.16 g/mol [1] | 231.23 g/mol [3] |

| Appearance | Clear pale yellow to light yellow oil | White to off-white solid[4][5] |

| Melting Point | Not available | 85 - 86 °C[4] |

| Boiling Point | 251 °C | Not available |

| pKa | 3.14 (Predicted) | Not applicable |

| Purity | Not specified | ≥90-95% (HPLC)[4][6] |

| Solubility | Slightly soluble | Soluble in DMSO (e.g., to 45 mg/mL)[7][8] |

Synthesis and Reaction Mechanisms

Synthesis of 2-(Acetylthio)acetic Acid

The synthesis of thioacids like 2-(acetylthio)acetic acid can be achieved through various methods. A general and efficient two-step procedure involves the reaction of an acid chloride with thioacetic acid to form a mixed thioanhydride, which is then deacetylated.

Caption: General synthesis of fatty thioacids.

Protein Modification using N-Succinimidyl S-acetylthioacetate (SATA)

SATA is a widely used reagent for introducing protected sulfhydryl groups into proteins and other amine-containing molecules.[5][9][10] The NHS ester of SATA reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[5] The acetyl group protects the sulfhydryl, allowing for storage of the modified molecule.[5] The sulfhydryl group can then be deprotected when needed by treatment with hydroxylamine.[5][6]

Caption: Workflow for protein thiolation using SATA.

Experimental Protocols

Synthesis of 2-(Acetylthio)acetic Acid (General Procedure)

This protocol is a generalized procedure based on the synthesis of fatty thioacids and should be adapted and optimized for specific laboratory conditions.

-

Thioanhydride Formation: In a reaction vessel, dissolve the starting acid chloride in a suitable anhydrous solvent at room temperature. Add an equimolar amount of thioacetic acid dropwise while stirring. The reaction is typically rapid and can be monitored by techniques such as TLC or NMR.

-

Deacetylation: Cool the reaction mixture containing the mixed thioanhydride to approximately 5°C. Add a nucleophilic amine, such as propylamine or butylamine, to initiate deacetylation. This step is also generally fast.

-

Work-up and Purification: Once the reaction is complete, the product can be isolated through standard procedures, which may include aqueous work-up to remove byproducts and purification by distillation or chromatography to yield the final 2-(acetylthio)acetic acid.

Protein Thiolation with SATA

This protocol provides a general guideline for modifying a protein with SATA. Concentrations and incubation times may require optimization depending on the specific protein and desired level of modification.

-

Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0). The protein concentration should typically be in the range of 1-10 mg/mL.

-

SATA Solution Preparation: Immediately before use, dissolve SATA in an anhydrous organic solvent such as DMSO or DMF to a concentration of approximately 10-25 mM.[7]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved SATA to the protein solution. Incubate the reaction at room temperature for 30-60 minutes.

-

Removal of Excess Reagent: Remove non-reacted SATA using a desalting column or dialysis against the appropriate buffer.

-

Deprotection (Optional, if immediate use): To generate a free sulfhydryl group, add a deacetylation solution (e.g., 0.5 M hydroxylamine, 25 mM EDTA in PBS, pH 7.5) to the S-acetylated protein. Incubate for 2 hours at room temperature.

-

Final Purification: Remove excess deacetylation reagent by desalting or dialysis. The resulting thiolated protein is now ready for subsequent conjugation to other molecules.

Applications in Drug Development and Research

The ability to introduce thiol groups into biomolecules is of paramount importance in drug development and various research fields.

-

Bioconjugation and Drug Delivery: Thiolated proteins or antibodies can be conjugated to drugs, imaging agents, or nanoparticles to create targeted drug delivery systems.[4] SATA is a key reagent in creating these conjugates.[4]

-

Antibody-Drug Conjugates (ADCs): The creation of ADCs often relies on the precise introduction of linkers and therapeutic payloads. Thiol groups introduced via SATA can serve as attachment points for these payloads.

-

Immunoassays: SATA is used to modify antibodies for use in ELISAs and other immunoassays, enhancing their attachment to surfaces and improving assay sensitivity.[6][9][10]

-

Vaccine Development: It is utilized in vaccine formulation to conjugate antigens to carrier proteins, which can enhance the immune response.[4]

-

Radiolabeling: SATA has been evaluated as a ligand for radiolabeling antibodies with isotopes like Rhenium-188 for applications in radioimmunotherapy.[11]

References

- 1. Acetic acid, 2-(acetylthio)- | C4H6O3S | CID 14485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS RN 1190-93-8 | Fisher Scientific [fishersci.com]

- 3. abmole.com [abmole.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cephamls.com [cephamls.com]

- 6. caymanchem.com [caymanchem.com]

- 7. N-Succinimidyl-S-acetylthioacetate | TargetMol [targetmol.com]

- 8. SATA (N-Succinimidyl-S-acetylthioacetate), Protein modification thiolating reagent (CAS 76931-93-6) | Abcam [abcam.com]

- 9. N-Succinimidyl S-acetylthioacetate (SATA) | 76931-93-6 | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Acetic acid, (acetylthio)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetic acid, (acetylthio)-, also known as S-acetylthioglycolic acid, is a thiol-containing carboxylic acid with significant applications in bioconjugation, drug delivery, and pharmaceutical development. Its molecular structure allows for the strategic introduction of thiol groups into various molecules, enabling the formation of disulfide bonds or attachment to gold surfaces. This guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analytical characterization of acetic acid, (acetylthio)-. Furthermore, it explores its current and potential applications in biomedical research, with a focus on its role as a versatile building block in the design of novel therapeutics and diagnostic agents.

Physicochemical Properties

S-acetylthioglycolic acid is a liquid at room temperature with a characteristic odor. Its key physicochemical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃S | [1] |

| Molecular Weight | 134.15 g/mol | [1] |

| CAS Number | 1190-93-8 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.298 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.506 | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in acetonitrile and DMF. | [3] |

Synthesis and Purification

Synthesis of S-acetylthioglycolic acid

A common method for the synthesis of S-acetylthioglycolic acid involves the reaction of thioglycolic acid with an acetylating agent. A detailed experimental protocol is outlined below.

Experimental Protocol: Acetylation of Thioglycolic Acid

Materials:

-

Thioglycolic acid

-

Acetic anhydride

-

Pyridine (catalyst)

-

Dichloromethane (solvent)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve thioglycolic acid in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution, followed by a catalytic amount of pyridine.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude S-acetylthioglycolic acid.

Purification

The crude product can be purified by vacuum distillation to yield the final, high-purity S-acetylthioglycolic acid.

Experimental Protocol: Vacuum Distillation

Materials:

-

Crude S-acetylthioglycolic acid

-

Vacuum distillation apparatus

-

Heating mantle

-

Vacuum pump

-

Cold trap

Procedure:

-

Set up the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Place the crude S-acetylthioglycolic acid in the distillation flask.

-

Begin heating the flask gently with a heating mantle while gradually reducing the pressure with the vacuum pump.

-

Collect the fraction that distills at the appropriate temperature and pressure for S-acetylthioglycolic acid.

-

The purified product should be a clear, colorless to pale yellow liquid.

Analytical Characterization

The identity and purity of the synthesized S-acetylthioglycolic acid can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are crucial for structural elucidation. The expected chemical shifts are detailed below.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH | |

| ~3.7 | Singlet | 2H | -S-CH₂- | |

| ~2.4 | Singlet | 3H | -C(O)-CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| ~195 | -C(O)S- | |

| ~170 | -COOH | |

| ~30 | -S-CH₂- | |

| ~30 | -C(O)-CH₃ |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The expected molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z 134. The fragmentation pattern can provide further structural information. A plausible fragmentation pathway is the loss of the acetyl group (CH₃CO), resulting in a fragment at m/z 91.

Applications in Research and Drug Development

S-acetylthioglycolic acid and its derivatives are valuable tools in the development of novel therapeutics and diagnostics.

Bioconjugation and Thiolation

The N-hydroxysuccinimide (NHS) ester and pentafluorophenyl (PFP) ester of S-acetylthioglycolic acid are widely used as thiolating reagents.[3][4][5] These reagents react with primary amines on proteins, peptides, or other biomolecules to introduce a protected thiol group. The acetyl protecting group can then be selectively removed under mild conditions to reveal the free thiol, which can be used for subsequent conjugation reactions.

Diagram: Thiolation of a Primary Amine using S-Acetylthioglycolic acid NHS ester

Caption: Reaction scheme for the thiolation of a primary amine using SATA.

Drug Delivery Systems

The thiol group introduced by S-acetylthioglycolic acid can be utilized for the development of targeted drug delivery systems. For instance, thiolated polymers like chitosan have been synthesized using thioglycolic acid to enhance their mucoadhesive properties for oral drug delivery.[6] The thiol groups can form disulfide bonds with mucus glycoproteins, prolonging the residence time of the drug carrier at the site of absorption.

Prodrug Design

The thioester linkage in S-acetylthioglycolic acid can be exploited in prodrug design. A drug molecule can be attached via the thiol group, and the resulting thioester may be designed to be cleaved by specific enzymes in the body, releasing the active drug at the target site. This approach can improve the pharmacokinetic profile and reduce off-target toxicity of a drug.

Signaling Pathways and Biological Activity

Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities of S-acetylthioglycolic acid or its direct involvement in cellular signaling pathways. However, based on its structural similarity to other thiol-containing compounds like N-acetylcysteine (NAC), some potential biological activities can be inferred. Thiol-containing compounds are known to act as antioxidants and can modulate redox-sensitive signaling pathways. Further research is warranted to elucidate the specific biological effects of S-acetylthioglycolic acid.

Conclusion

Acetic acid, (acetylthio)- is a valuable and versatile chemical entity for researchers in the fields of chemistry, biology, and medicine. Its well-defined physicochemical properties and the availability of synthetic routes make it an accessible tool for a wide range of applications. The ability to introduce protected thiol groups with high efficiency has established its importance in bioconjugation and the development of advanced drug delivery systems and prodrugs. While its specific biological activities and role in signaling pathways remain an area for future exploration, its utility as a chemical biology tool is undisputed. This guide provides the foundational knowledge required for the effective use and further investigation of this important compound.

Diagram: Experimental Workflow for Synthesis and Characterization

Caption: A typical workflow for the synthesis and characterization of S-acetylthioglycolic acid.

References

- 1. Thioglycolic acid synthesis - chemicalbook [chemicalbook.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. S-Acetylthioglycolic acid N-hydroxysuccinimide ester | Krackeler Scientific, Inc. [krackeler.com]

- 5. synchem.de [synchem.de]

- 6. Chitosan-thioglycolic acid conjugate: an alternative carrier for oral nonviral gene delivery? - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of S-acetylthioglycolic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetylthioglycolic acid, also known as 2-(acetylthio)acetic acid, is a sulfur-containing carboxylic acid. It serves as a key building block in organic synthesis and has gained significant interest in the pharmaceutical and biomedical fields. Its structure incorporates a protected thiol group in the form of a thioester, which can be readily deprotected under mild conditions to reveal a reactive sulfhydryl group. This property makes it a valuable reagent for introducing thiol functionalities into molecules, a process crucial for bioconjugation, drug delivery systems, and the development of enzyme inhibitors. This technical guide provides an in-depth overview of the physical and chemical properties of S-acetylthioglycolic acid, along with detailed experimental protocols for their determination and visualization of its key chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of S-acetylthioglycolic acid are summarized in the tables below. These properties are essential for its handling, application in synthesis, and for the development of analytical methods.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C4H6O3S | [1][2] |

| Molecular Weight | 134.15 g/mol | [1] |

| Appearance | Liquid at room temperature | [1][2] |

| Density | 1.298 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.506 | [1] |

| Melting Point | Not explicitly found in literature; inferred to be < 25°C as it is a liquid at room temperature. | |

| Boiling Point | Not explicitly found in literature. | |

| Solubility | Information not explicitly found. As a short-chain carboxylic acid, some solubility in water and polar organic solvents is expected. |

Chemical and Spectroscopic Properties

| Property | Value / Description | Source(s) |

| IUPAC Name | 2-(acetylthio)acetic acid | |

| Synonyms | S-Acetylthioglycolic acid, 2-(Acetylthio)acetic acid, S-Acetyl-2-mercaptoacetic acid | [1][2] |

| pKa | Not explicitly found. The pKa of the related compound, thioacetic acid, is approximately 3.4, suggesting S-acetylthioglycolic acid is a moderately strong acid. | |

| 1H NMR Spectroscopy | Spectral data available. | [3] |

| Infrared (IR) Spectroscopy | Spectral data available. | [3] |

| Mass Spectrometry | Spectral data available. |

Key Chemical Reactions

S-acetylthioglycolic acid undergoes two primary reactions of significant interest: synthesis from thioglycolic acid and hydrolysis to regenerate the free thiol.

Synthesis of S-Acetylthioglycolic Acid

A common method for the synthesis of S-acetylthioglycolic acid involves the acetylation of thioglycolic acid with acetic anhydride.

References

(Acetylthio)acetic Acid: A Technical Guide to Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling and appropriate storage of (acetylthio)acetic acid. The following sections detail the chemical and physical properties, safety protocols, storage conditions, and potential hazards associated with this compound, with a focus on providing actionable data and methodologies for a laboratory and drug development setting.

Chemical and Physical Properties

(Acetylthio)acetic acid, also known as S-acetylthioglycolic acid, is a yellow, oily liquid. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value | Source |

| Molecular Formula | C4H6O3S | [1] |

| Molecular Weight | 134.15 g/mol | [2] |

| Appearance | Light yellow to yellow to orange clear liquid | [3] |

| Boiling Point | 160 °C at 20 mmHg | [3] |

| Flash Point | 106 °C | [3][4] |

| Density | 1.298 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.506 | [5] |

| Purity (GC) | >98.0% | [3] |

Safety and Handling

(Acetylthio)acetic acid is classified as a hazardous substance and requires careful handling to avoid exposure and ensure personnel safety.

Hazard Identification and Classification

The compound is associated with the following hazard statements according to the Globally Harmonized System (GHS):

The corresponding GHS pictograms are:

Personal Protective Equipment (PPE) and Handling Precautions

A standard workflow for handling (acetylthio)acetic acid in a laboratory setting should include the following engineering controls and personal protective equipment to minimize exposure.

References

- 1. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 2. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 3. Acetic acid, 2-(acetylthio)- | C4H6O3S | CID 14485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 1190-93-8, 2-(Acetylthio)acetic acid, (Acetylthio)acetic acid, Mercaptoacetic acid acetate, Thioacetic acid S-ester with mercaptoacetic acid, 2-Acetylthioacetic acid, S-Acetyl-2-mercaptoacetic acid, S-Acetylmercaptoacetic acid - chemBlink [chemblink.com]

- 5. database.ich.org [database.ich.org]

An In-Depth Technical Guide to Acetic Acid, (acetylthio)- and its Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid, (acetylthio)-, also known as S-Acetylthioglycolic acid, is an organosulfur compound that serves as a crucial building block in bioconjugation and drug development. While the direct biological effects of S-Acetylthioglycolic acid are not extensively documented, its activated N-hydroxysuccinimide (NHS) ester, N-Succinimidyl S-acetylthioacetate (SATA), is a widely utilized reagent for introducing protected sulfhydryl groups into proteins, peptides, and other biomolecules. This modification is a cornerstone of modern biopharmaceutical research, enabling the construction of antibody-drug conjugates (ADCs), the immobilization of proteins, and the development of advanced immunoassays.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Acetic acid, (acetylthio)- and its key derivative, SATA. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of this important chemical entity in a research and development setting.

Core Compound: Acetic acid, (acetylthio)- (S-Acetylthioglycolic Acid)

S-Acetylthioglycolic acid is a thiol-containing carboxylic acid where the thiol group is protected by an acetyl group. This protection prevents the unwanted oxidation of the thiol to a disulfide and allows for its selective deprotection under mild conditions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of S-Acetylthioglycolic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C4H6O3S | N/A |

| Molecular Weight | 134.15 g/mol | N/A |

| CAS Number | 1190-93-8 | N/A |

| Appearance | Not widely reported, expected to be a liquid or low-melting solid | N/A |

| pKa | Not explicitly found for the acetylated form. The pKa of the carboxylic acid is expected to be similar to acetic acid (~4.76), and the thiol pKa is masked by the acetyl group. | N/A |

| Solubility | Expected to be soluble in water and organic solvents. | N/A |

Synthesis

The synthesis of S-Acetylthioglycolic acid can be achieved through the reaction of chloroacetic acid with thioacetic acid.[1] In this nucleophilic substitution reaction, the sulfur atom of thioacetic acid displaces the chlorine atom of chloroacetic acid.

References

An In-Depth Technical Guide to S-Acetylthioglycolic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Acetylthioglycolic acid, a key intermediate in bioconjugation chemistry, serves as a protected form of thioglycolic acid, allowing for the controlled introduction of sulfhydryl groups into molecules. This guide provides a comprehensive overview of its discovery, historical development, and synthesis. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in its application.

Introduction

S-Acetylthioglycolic acid, systematically named 2-(acetylthio)acetic acid, is a carboxylic acid and thioester. Its structure features a thiol group that is protected by an acetyl group, preventing its oxidation and allowing for its use as a stable precursor in the synthesis of more complex molecules. The primary application of S-acetylthioglycolic acid lies in its activated ester derivatives, most notably the N-hydroxysuccinimide (NHS) ester, known as SATA (S-acetylthioglycolic acid N-hydroxysuccinimide ester). SATA is a widely used reagent for the thiolation of primary amines in proteins and other biomolecules, a critical step in the development of antibody-drug conjugates, immunoconjugates, and other targeted therapeutics.

Discovery and History

The precise historical discovery of S-acetylthioglycolic acid is not prominently documented in readily available scientific literature. Its synthesis is a straightforward acetylation of the readily available thioglycolic acid, a reaction that has been known for over a century. The development and popularization of S-acetylthioglycolic acid and its derivatives are closely tied to the rise of bioconjugation chemistry in the latter half of the 20th century. The need for stable, protected thiol-containing linkers for attaching drugs and labels to antibodies and other proteins drove the synthesis and application of reagents like SATA.

While a definitive "discovery" paper for the core molecule is elusive, the underlying chemistry of S-acetylation of thiols has been well-established. The reaction of thiols with acetic anhydride or acetyl chloride to form thioesters is a fundamental transformation in organic chemistry.

Physicochemical Properties

S-Acetylthioglycolic acid is a liquid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 1190-93-8 | [1] |

| Molecular Formula | C4H6O3S | [2] |

| Molecular Weight | 134.15 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.298 g/mL at 25 °C | [1] |

| 1.326 g/mL at 20 °C | [1] | |

| Refractive Index | n20/D 1.506 | [1] |

Synthesis of S-Acetylthioglycolic Acid

The most common and straightforward method for the synthesis of S-acetylthioglycolic acid is the acetylation of thioglycolic acid using acetic anhydride. Acetyl chloride can also be used as the acetylating agent.

Experimental Protocol: Acetylation of Thioglycolic Acid with Acetic Anhydride

This protocol is adapted from general procedures for the S-acetylation of thiols.

Materials:

-

Thioglycolic acid

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve thioglycolic acid in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution.

-

If desired, a catalytic amount of pyridine can be added to accelerate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude S-acetylthioglycolic acid.

-

The product can be further purified by vacuum distillation if necessary.

DOT Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of S-acetylthioglycolic acid.

Spectroscopic Characterization

Detailed spectroscopic data for S-acetylthioglycolic acid is essential for its identification and quality control. While a comprehensive, publicly available dataset is not readily found in a single source, the expected spectral features are as follows:

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a singlet for the acetyl methyl protons (CH₃-C=O) typically around δ 2.3 ppm, and a singlet for the methylene protons (-S-CH₂-COOH) around δ 3.6 ppm. The acidic proton of the carboxylic acid group will appear as a broad singlet at a variable chemical shift, typically downfield.

-

¹³C NMR: The carbon nuclear magnetic resonance spectrum should exhibit signals for the acetyl methyl carbon, the thioester carbonyl carbon, the methylene carbon, and the carboxylic acid carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹), a strong absorption for the thioester C=O stretch (around 1690-1710 cm⁻¹), and a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 134, corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

The primary utility of S-acetylthioglycolic acid is as a precursor to its activated esters, particularly the N-hydroxysuccinimide ester (SATA).

Thiolation of Biomolecules

SATA is a widely used reagent for introducing protected sulfhydryl groups into proteins, peptides, and other amine-containing biomolecules. The NHS ester of SATA reacts with primary amines (e.g., the ε-amino group of lysine residues) under mild conditions (pH 7-8) to form a stable amide bond. The acetyl group protects the thiol from oxidation during this conjugation step. Subsequent deprotection of the acetyl group with hydroxylamine at or near neutral pH unmasks the reactive sulfhydryl group. This free thiol can then be used for conjugation to other molecules, such as maleimide-functionalized drugs or linkers.

DOT Diagram: Thiolation and Conjugation Pathway

Caption: Pathway for protein thiolation and subsequent conjugation.

Conclusion

S-Acetylthioglycolic acid is a valuable building block in the field of bioconjugation. Its straightforward synthesis and the stability of its protected thiol group make it an essential tool for researchers in chemistry, biology, and medicine. While its initial discovery is not clearly attributed to a single source, its utility, particularly in the form of its NHS ester, is well-established and continues to play a crucial role in the development of sophisticated biomolecular conjugates for therapeutic and diagnostic applications.

References

"Acetic acid, (acetylthio)-" synonyms and trade names

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid, (acetylthio)-, also known as S-Acetylthioacetic acid, is a chemical compound with the CAS number 1190-93-8. It belongs to the family of thioacetic acid derivatives and serves as a key reagent in organic synthesis. This guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis, and applications, with a focus on its relevance to research and drug development.

Nomenclature and Identification

Synonyms

-

S-Acetylthioacetic acid

-

Acetylthioglycolic acid

-

2-(Acetylthio)acetic acid

-

Mercapto-acetic acid acetate

Trade Names

"Acetic acid, (acetylthio)-" is primarily supplied by chemical manufacturers and is not typically marketed under specific trade names. It is commonly listed in chemical catalogs under its various synonyms.

Physicochemical Properties

A summary of the key quantitative data for Acetic acid, (acetylthio)- is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C4H6O3S | [1] |

| Molecular Weight | 134.15 g/mol | [2] |

| CAS Number | 1190-93-8 | [1] |

| Boiling Point | 251 °C | [3] |

| 158-159 °C | ||

| Refractive Index | 1.4902 (at 20°C) | [3] |

| Flash Point | 106 °C | [3] |

| Density | 1.298 g/mL (at 25 °C) | [2] |

Synthesis

The synthesis of S-Acetylthioacetic acid can be achieved via the nucleophilic substitution of a haloacetic acid with a thioacetate salt. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of S-Acetylthioacetic Acid

Materials:

-

2-Bromoacetic acid

-

Potassium thioacetate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoacetic acid (1.0 equivalent) in anhydrous DMF.

-

Add potassium thioacetate (1.1 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the aqueous layer and extract it twice more with diethyl ether.

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude S-Acetylthioacetic acid.

-

The crude product can be further purified by vacuum distillation.

Safety Precautions: 2-Bromoacetic acid is corrosive and toxic. Potassium thioacetate has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of S-Acetylthioacetic acid.

Applications in Research and Drug Development

While direct applications of "Acetic acid, (acetylthio)-" are not extensively documented, its primary utility lies in its role as a precursor and a thiolating agent, often in a protected form.

Thiolation of Biomolecules

A significant application of S-Acetylthioacetic acid chemistry is in bioconjugation. The N-hydroxysuccinimide (NHS) ester derivative, N-Succinimidyl-S-acetylthioacetate (SATA), is a widely used reagent for introducing protected sulfhydryl groups into proteins and other amine-containing biomolecules.[4][5][6][7] The acetyl group serves as a protecting group for the thiol, which can be deprotected under mild conditions using hydroxylamine. This allows for the controlled formation of disulfide bonds or the conjugation of other molecules to the newly introduced thiol group.

Role in Organic Synthesis

S-Acetylthioacetic acid can serve as a building block in organic synthesis. The thioester functionality can undergo various transformations, and the carboxylic acid group provides a handle for further derivatization. For instance, it is a key intermediate in the synthesis of some pharmaceuticals.

Signaling Pathways and Logical Relationships

Currently, there is no available literature suggesting a direct role for "Acetic acid, (acetylthio)-" in specific biological signaling pathways. Its significance is primarily as a synthetic tool in chemical biology and medicinal chemistry. The logical relationship of its most prominent application is depicted in the workflow for protein thiolation.

Protein Thiolation Workflow

Caption: Workflow for protein thiolation using a derivative of S-Acetylthioacetic acid.

Conclusion

"Acetic acid, (acetylthio)-" is a valuable reagent in organic and medicinal chemistry. While it may not have extensive direct applications, its role as a precursor, particularly for thiolating agents like SATA, is well-established. This guide provides researchers and drug development professionals with a foundational understanding of its properties and synthetic utility. Further research into the applications of this compound and its derivatives could unveil new opportunities in bioconjugation and materials science.

References

- 1. usbio.net [usbio.net]

- 2. 2-(乙硫基)乙酸 ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS # 1190-93-8, 2-(Acetylthio)acetic acid, (Acetylthio)acetic acid, Mercaptoacetic acid acetate, Thioacetic acid S-ester with mercaptoacetic acid, 2-Acetylthioacetic acid, S-Acetyl-2-mercaptoacetic acid, S-Acetylmercaptoacetic acid - chemBlink [chemblink.com]

- 4. caymanchem.com [caymanchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Succinimidyl S-acetylthioacetate (SATA) | 76931-93-6 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

Introduction: The Duality of S-Acetylthioacetic Acid

<An In-depth Technical Guide to the Reaction Mechanisms of Acetic Acid, (acetylthio)-

A Senior Application Scientist's Synthesis of Core Principles and Practical Applications

For Researchers, Scientists, and Drug Development Professionals

S-Acetylthioacetic acid (SATA), also known by its systematic name 2-(acetylthio)acetic acid, is a bifunctional molecule of significant interest in chemical synthesis and drug development.[1][2] Its structure marries a carboxylic acid with a thioacetate group, a protected form of a thiol. This duality is the source of its versatility, offering two distinct handles for chemical modification. The thioacetate provides a stable, storable precursor to a reactive thiol (-SH) group, which is crucial for building molecules with specific biological activities or material properties.[3] In drug development, this functionality is exploited for creating thio-modified active pharmaceutical ingredients (APIs), bioconjugates, and linkers for antibody-drug conjugates (ADCs).[4][5][6][7] This guide elucidates the core reaction mechanisms that govern the reactivity of S-acetylthioacetic acid, providing a foundational understanding for its rational application in research and development.

Core Reactivity and Mechanistic Principles

The reactivity of S-acetylthioacetic acid is dictated by its two primary functional groups: the thioester and the carboxylic acid.

-

The Thioester Group: The thioester is an excellent acylating agent, but its most common application is as a thiol protecting group.[8] The acetyl group masks the highly reactive and easily oxidized thiol. This protection is readily cleaved under specific conditions to liberate the free thiol, which can then participate in a variety of subsequent reactions. The stability of the thioacetate is a key advantage, allowing for its incorporation into complex molecules without premature reaction.[8]

-

The Carboxylic Acid Group: The carboxylic acid moiety behaves as expected, readily undergoing reactions such as esterification or amidation. This allows the entire S-acetylthioacetyl group to be tethered to other molecules, such as proteins, peptides, or drug scaffolds. A particularly common reagent is N-Succinimidyl-S-acetylthioacetate (also abbreviated SATA), where the carboxylic acid has been activated as an NHS ester, making it highly reactive toward primary amines.[4][5][6][7][9]

The interplay between these two groups allows for a modular approach to synthesis. One can first conjugate the molecule via its carboxylic acid (or activated ester) and then deprotect the thioacetate to reveal the thiol for a second, orthogonal reaction.

Key Reaction Mechanisms in Detail

Thioester Deprotection (Hydrolysis): Unveiling the Thiol

The most critical reaction of S-acetylthioacetic acid is the deprotection of the thioacetate to generate a free thioglycolic acid derivative. This is fundamentally a hydrolysis reaction, though it is more accurately a nucleophilic acyl substitution where a nucleophile attacks the acetyl carbonyl, leading to the cleavage of the sulfur-acetyl bond.

Mechanism: The reaction typically proceeds via attack of a nucleophile on the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, cleaving the C-S bond and releasing the thiolate anion. The thiolate is subsequently protonated during workup or by the solvent to yield the free thiol.

Common Deprotection Conditions:

-

Base-Mediated Hydrolysis: This is the most common method. Strong bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in an alcoholic solvent readily cleave the thioacetate. The reaction is typically rapid, often completed within a couple of hours at room temperature or with gentle heating. The initial product is the thiolate salt, which is then neutralized with acid to produce the free thiol.

-

Causality: The hydroxide or methoxide ion is a strong nucleophile that readily attacks the thioester carbonyl. The use of an inert atmosphere is often recommended to prevent the oxidation of the resulting thiol to a disulfide, especially if it is not used immediately.[8]

-

-

Mild Basic Conditions: For sensitive substrates, milder bases like potassium carbonate can also be effective.

-

Amine-Based Deprotection: Hydroxylamine (NH2OH) at neutral pH offers a very mild method for deprotection.[9] This is particularly useful in bioconjugation where harsh pH conditions could denature a target protein.

-

Transthioesterification: A biomimetic approach using other thiols, such as thioglycolic acid or cysteamine, can achieve deprotection under mild, aqueous conditions (pH 8).[10][11] This reaction proceeds through a reversible transthioesterification process.[10][11]

The choice of deprotection agent is critical and depends on the stability of the substrate molecule to the reaction conditions.

Caption: Mechanism of base-catalyzed thioacetate deprotection.

Reactions of the Carboxylic Acid Group: Amidation

For applications in bioconjugation, the carboxylic acid of S-acetylthioacetic acid is often activated to facilitate reaction with nucleophiles, most commonly primary amines on proteins or other biomolecules.[4][6][7] The most prevalent form is the N-hydroxysuccinimide (NHS) ester, known as SATA.

Mechanism: The reaction of SATA with a primary amine (e.g., from a lysine residue on a protein) is a classic nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide anion departs. NHS is a good leaving group because its negative charge is well-stabilized by resonance.

-

Proton Transfer: A final proton transfer step yields the neutral amide product and free NHS.

This reaction is typically carried out in a buffered solution at a slightly alkaline pH (e.g., pH 7.5), which ensures that a significant fraction of the primary amines are deprotonated and thus nucleophilic, without promoting significant hydrolysis of the NHS ester.[9]

Caption: Workflow for protein thiolation using SATA reagent.

Experimental Protocols

Protocol 1: General Procedure for Thioacetate Deprotection with NaOH

This protocol describes a standard method for cleaving the acetyl group from a thioacetate-containing molecule to yield the free thiol.

Materials:

-

S-acetylthioacetate derivative (1.0 eq)

-

Ethanol (or Methanol)

-

Sodium hydroxide (NaOH) solution (e.g., 2M in water, ~2.0 eq)

-

Hydrochloric acid (HCl) solution (e.g., 2M, degassed)

-

Diethyl ether (degassed)

-

Sodium sulfate (Na2SO4), anhydrous

-

Round bottom flask, condenser, separatory funnel

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Dissolve the S-acetylthioacetate derivative (1.0 eq) in ethanol in a round bottom flask under an inert atmosphere.

-

Add the NaOH solution dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the mixture to room temperature.

-

Under an inert atmosphere, carefully neutralize the mixture by adding the degassed HCl solution until the pH is ~7.

-

Transfer the mixture to a separatory funnel. Add degassed diethyl ether and degassed water for extraction.

-

Separate the layers. Wash the organic layer with degassed water.

-

Dry the organic layer over anhydrous Na2SO4.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator. The resulting free thiol should be used immediately or stored under an inert atmosphere to prevent oxidation.

Trustworthiness Note: The use of degassed solvents and an inert atmosphere throughout the neutralization and workup is a self-validating step critical to preventing the dimerization of the thiol product into a disulfide, thus ensuring the integrity of the final compound.

Data Presentation

The choice of deprotection agent can significantly impact reaction time and yield, especially when dealing with complex or sensitive substrates. The following table summarizes various deprotection strategies.

| Deprotection Reagent(s) | Typical Conditions | Key Advantages | Considerations | Reference(s) |

| NaOH or KOH | EtOH/H₂O, RT to Reflux | Fast, inexpensive, strong | Not suitable for base-labile substrates | |

| NaOMe | Anhydrous MeOH, RT | Anhydrous conditions, strong | Not suitable for base-labile substrates | |

| Hydroxylamine (NH₂OH·HCl) | Aqueous Buffer, pH 7.0-7.5, RT | Very mild, ideal for biomolecules | Slower than strong base methods | [9] |

| Thioglycolic Acid (TGA) | Aqueous Buffer, pH 8, RT | Mild, biomimetic, aqueous media | Can require longer reaction times (24h) | [10] |

| Cysteamine (Cym) | Aqueous Buffer, pH 8, RT | Very fast (30 min), mild, high yield | Reagent may need to be removed | [11] |

| Tetrabutylammonium Cyanide (TBACN) | Catalytic (0.5 eq), MeOH, RT | Chemoselective for thioesters over esters | Cyanide is toxic, requires careful handling | [8] |

Conclusion

S-Acetylthioacetic acid and its derivatives are powerful synthetic tools whose utility is rooted in a few fundamental, reliable reaction mechanisms. The strategic protection of a thiol as a stable thioacetate allows for its storage and incorporation into molecules, while the dual functionality of the parent acid enables versatile conjugation strategies. A thorough understanding of the nucleophilic acyl substitution mechanisms governing both the conjugation via the carboxylic acid and the subsequent deprotection of the thioester is paramount for any researcher, scientist, or drug development professional aiming to leverage this reagent. By carefully selecting reaction conditions—particularly for the deprotection step—one can rationally design synthetic pathways to create complex, functionalized molecules for a wide array of applications, from fundamental research to the development of next-generation therapeutics.

References

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. SATA (N-Succinimidyl-S-acetylthioacetate), Protein modification thiolating reagent (CAS 76931-93-6) | Abcam [abcam.com]

- 5. N-Succinimidyl-S-acetylthioacetate | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-Succinimidyl S-acetylthioacetate (SATA) | 76931-93-6 | BroadPharm [broadpharm.com]

- 8. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]

- 9. SATA, N-succinimidyl-S-acetyl-thioacetate - ChemiMartChemiMart [chemimart.de]

- 10. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for "Acetic acid, (acetylthio)-" in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Acetic acid, (acetylthio)-", also known as S-acetylthioglycolic acid, is a versatile reagent in organic synthesis, primarily utilized as a protected source of a thiol group. Its application is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and materials, where the direct handling of odorous and easily oxidized thiols is undesirable. This document provides detailed application notes and experimental protocols for the use of "Acetic acid, (acetylthio)-" in various synthetic transformations.

Key Applications

"Acetic acid, (acetylthio)-" serves as an effective thioacetylating agent for a range of nucleophiles. The resulting thioacetate can be readily deprotected under mild basic conditions to reveal the free thiol, which can then be used in subsequent reactions. Key applications include:

-

Thioacetylation of Amines: Formation of thioacetylated amides, which are important intermediates in the synthesis of enzyme inhibitors and other biologically active molecules.

-

Thioacetylation of Thiols: Protection of existing thiol groups within a molecule.

-

Introduction of Protected Thiols onto Solid Supports: Facilitating solid-phase synthesis of peptides and other molecules containing thiol functionalities.

-

Synthesis of Sulfur-Containing Heterocycles: Acting as a key building block for the construction of various heterocyclic scaffolds.

Data Presentation

Table 1: S-Acetylation of Bisthiazolidines using Acetic Anhydride and Pyridine[1]

| Entry | Substrate | Product | Yield (%) |

| 1 | (3R,5R,7aS)-5-(hydroxymethyl)tetrahydro-2H-thiazolo[4,3-b]thiazole-3-carboxylic acid | (3R,5R,7aS)-5-((acetylthio)methyl)tetrahydro-2H-thiazolo[4,3-b]thiazole-3-carboxylic acid | 89 |

| 2 | Methyl (3R,5R,7aS)-5-(hydroxymethyl)tetrahydro-2H-thiazolo[4,3-b]thiazole-3-carboxylate | Methyl (3R,5R,7aS)-5-((acetylthio)methyl)tetrahydro-2H-thiazolo[4,3-b]thiazole-3-carboxylate | 75 |

| 3 | (3R,5R,7aS)-3-benzyl-5-(hydroxymethyl)tetrahydro-2H-thiazolo[4,3-b]thiazole | (3R,5R,7aS)-3-benzyl-5-((acetylthio)methyl)tetrahydro-2H-thiazolo[4,3-b]thiazole | 62 |

| 4 | (3R,5R,7aS)-5-(hydroxymethyl)-3-phenyltetrahydro-2H-thiazolo[4,3-b]thiazole | (3R,5R,7aS)-5-((acetylthio)methyl)-3-phenyltetrahydro-2H-thiazolo[4,3-b]thiazole | 78 |

| 5 | (3R,5R,7aS)-3-cyclohexyl-5-(hydroxymethyl)tetrahydro-2H-thiazolo[4,3-b]oxazole | (3R,5R,7aS)-3-cyclohexyl-5-((acetylthio)methyl)tetrahydro-2H-thiazolo[4,3-b]oxazole | 85 |

Table 2: Amide Coupling of L-Amino Acid Methyl Esters with (Acetylthio)acetic Acid[2]

| Entry | Amino Acid Derivative (Starting Material) | Coupling Product | Yield (%) |

| 1 | L-Tyrosine methyl ester derivative | N-(2-(acetylthio)acetyl)-L-tyrosine methyl ester derivative | Not specified for individual substrates, but the general procedure is well-established. |

| 2 | Various L-amino acid methyl esters | Corresponding N-(2-(acetylthio)acetyl)-amino acid methyl esters | General procedure described as effective. |

Experimental Protocols

Protocol 1: Synthesis of (Acetylthio)acetic Acid

This protocol describes the synthesis of the title compound from thioacetic acid and bromoacetic acid.

Materials:

-

Thioacetic acid

-

Bromoacetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Water

Procedure:

-